REACTION_CXSMILES
|
C1CO[C:3]2([CH2:15][C:14]3[C:13]4[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=4)[NH:7][C:6]=3[CH2:5][CH2:4]2)[O:2]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CC(C)=O>[CH2:5]1[C:6]2[NH:7][C:8]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]=2[CH2:15][C:3](=[O:2])[CH2:4]1
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
C1OC2(CCC=3NC4=CC=CC=C4C3C2)OC1
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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After the reaction solution has been heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 h it
|
Duration
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4 h
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Type
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CONCENTRATION
|
Details
|
is concentrated
|
Type
|
ADDITION
|
Details
|
2 l of ethyl acetate are added
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted 3 times with 1 l of saturated bicarbonate solution each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue crystallizes from ether
|
Type
|
CUSTOM
|
Details
|
In this way 118.7 g (89.1% of theory) of the product are obtained
|
Name
|
|
Type
|
|
Smiles
|
C1CC(CC=2C3=CC=CC=C3NC12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |